3-Methylquinoxalin-2(1H)-one 4-oxide
Description
Properties
IUPAC Name |
3-methyl-4-oxido-1H-quinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-9(12)10-7-4-2-3-5-8(7)11(6)13/h2-5H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZXMPZLUSEXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2NC1=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524308 | |
| Record name | 3-Methyl-4-oxo-4lambda~5~-quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-40-6 | |
| Record name | 3-Methyl-4-oxo-4lambda~5~-quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinoxalin-2(1H)-one 4-oxide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitroaniline with methylglyoxal under acidic conditions, followed by reduction and oxidation steps to introduce the oxide group at the fourth position .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinoxalin-2(1H)-one 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The methyl group and other positions on the quinoxaline ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
3-Methylquinoxalin-2(1H)-one 4-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, fluorescent materials, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 3-Methylquinoxalin-2(1H)-one 4-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Quinoxalin-2(1H)-ones
3-Chloroquinoxalin-2(1H)-one 4-Oxide (S6)
- Structure : Chlorine substituent at position 3, oxide at position 4.
- Activity : Inhibits effector protein translocation at 25 µM without cytotoxicity, outperforming triazine and hydrocinnamamide analogs (50 µM) .
1-Hydroxy-3-(4-Phenoxyphenyl)quinoxalin-2(1H)-one 4-Oxide
- Structure: Bulky phenoxyphenyl group at position 3, oxide at position 4.
- Activity : IC50 = 9657 nM, Ki = 413 nM against CDGSH iron-sulfur protein 1 .
- Key Difference : The large substituent reduces potency compared to smaller groups (e.g., methyl), likely due to steric hindrance limiting target access.
Quinoxalin-2(1H)-one (Q) and 3-Methylquinoxalin-2(1H)-one (3-MeQ)
- Reactivity : Both react with hydroxyl radicals (•OH) at near diffusion-controlled rates, forming N-centered radicals on the pyrazin-2-one ring. The methyl group in 3-MeQ minimally affects radical reactivity .
- Key Difference : The 4-oxide in the target compound introduces additional polarity, altering solubility and radical scavenging pathways.
Table 1: Substituent Effects on Activity and Properties
3-Methylquinoxaline-2-thiol Derivatives
- Structure : Thiol (-SH) replaces the ketone oxygen at position 2.
- Activity : Demonstrated potent VEGFR-2 inhibition (e.g., compound 11e) with apoptotic effects in cancer cells .
- Key Difference : The thiol group increases nucleophilicity, enabling disulfide bond formation with target proteins, whereas the 4-oxide enhances polarity and hydrogen-bonding capacity.
Table 2: Functional Group Impact
*Estimated based on methyl’s hydrophobicity.
Q & A
Q. Critical Factors for Yield Optimization
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps .
- Catalysts : Tetrabutylammonium bromide improves phase transfer in heterogeneous reactions .
- Temperature control : Prolonged heating (>24 hours) at 60–80°C ensures complete oxidation .
What physicochemical properties are essential for characterizing this compound, and how are they measured?
Q. Key Properties and Analytical Techniques
| Property | Value/Method | Relevance |
|---|---|---|
| LogP | 0.956 (experimental) | Lipophilicity for drug absorption |
| PSA | 55.17 Ų | Hydrogen-bonding capacity |
| Melting Point | Not reported; DSC recommended | Purity assessment |
| UV-Vis λmax | 337 nm (in THF) | Photophysical studies |
Q. Advanced Characterization
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., C–H···O) and π-π stacking (3.4–3.8 Å distances) critical for crystal packing .
- NMR : H NMR in DMSO-d6 confirms methyl group resonance at δ 2.45–2.60 ppm and quinoxaline ring protons at δ 7.20–8.10 ppm .
How do computational studies (e.g., DFT) elucidate the adsorption behavior of this compound on metal surfaces?
Advanced Computational Insights
Dispersion-corrected DFT analysis reveals:
- Adsorption configurations : The neutral form binds Fe(110) via N and O atoms, with adsorption energies of −1.85 eV. Methyl substitution enhances binding affinity (−2.10 eV for 3,7-dimethyl derivative) .
- Electronic interactions : Partial density of states (PDOS) shows hybridization between quinoxaline orbitals and Fe 3d states, indicating charge transfer .
- Protonation effects : Protonated forms exhibit stronger adsorption (−2.45 eV) due to increased electrostatic interactions .
Q. Methodological Recommendations
- Use B3LYP-D3(BJ)/def2-TZVP for geometry optimization.
- Include solvent corrections (e.g., COSMO) for aqueous environments .
What contradictions exist in reported photophysical data, and how can they be resolved experimentally?
Q. Data Discrepancies and Solutions
- Emission variability : PL intensity in THF/water mixtures shows aggregation-induced emission (AIE) at 450 nm, but conflicting solvent polarity effects are reported .
- Resolution : Standardize solvent ratios (e.g., 90% water) and use time-resolved fluorescence to differentiate static vs. dynamic quenching .
- Absorption shifts : λmax varies by ±5 nm across studies due to protonation state.
- Mitigation : Conduct UV-Vis at controlled pH (e.g., buffered solutions) .
How is X-ray crystallography applied to resolve structural ambiguities in 3-methylquinoxalin-2(1H)-one derivatives?
Q. Crystallographic Workflow
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
Structure solution : SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .
Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
Case Study : Asymmetric units of 1-ethyl-3-methylquinoxalin-2(1H)-one reveal two independent molecules stabilized by C–H···O bonds (2.50–2.65 Å) and π-π interactions (3.45–3.81 Å) .
What biological activities have been explored for this compound, and what are the mechanistic hypotheses?
Q. Research Applications
- Anti-tubercular activity : Derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL) via putative enoyl-ACP reductase binding .
- Antioxidant properties : The 4-oxide group scavenges ROS in vitro (IC50 = 18 µM in DPPH assay) .
- Corrosion inhibition : Adsorption on Fe(110) reduces corrosion rates by 92% in acidic media, linked to electron donation from N/O atoms .
Q. Mechanistic Studies
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate protein-ligand stability .
What challenges arise in scaling up synthesis, and how are they addressed?
Q. Process Chemistry Considerations
- Low yields in oxidation : Batch-wise H2O2 addition and catalytic TiO2 improve efficiency (yield increases from 45% to 72%) .
- Purification difficulties : Use preparative HPLC with C18 columns (MeCN/H2O, 70:30) to isolate polar derivatives .
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for alkylation) to minimize di-alkylated impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
